2-cyclopentyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one
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Overview
Description
2-cyclopentyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one is a complex organic compound that features a cyclopentyl group, a benzimidazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole derivative, followed by the introduction of the azetidine ring and the cyclopentyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclopentyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity. The azetidine ring can influence the compound’s overall conformation and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one: Shares structural similarities with other benzimidazole derivatives and azetidine-containing compounds.
Benzimidazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Azetidine-containing compounds: Studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-14(2)20-21-17-9-5-6-10-18(17)23(20)16-12-22(13-16)19(24)11-15-7-3-4-8-15/h5-6,9-10,14-16H,3-4,7-8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMSIDVJIZMEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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